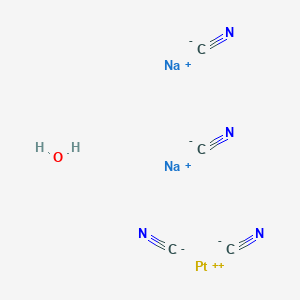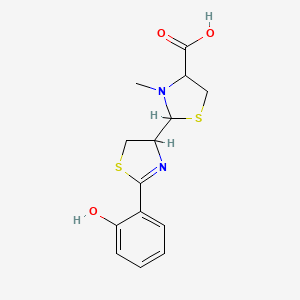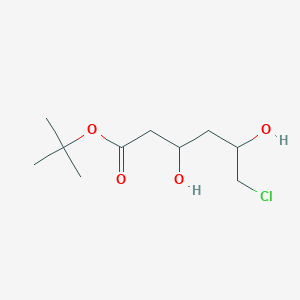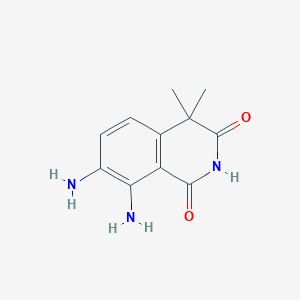
2-Butynoic acid, (2Z)-4-hydroxy-2-butenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-butynöïque, ester (2Z)-4-hydroxy-2-buténylique est un composé organique de formule moléculaire C8H10O3. Il s'agit d'un dérivé de l'acide 2-butynöïque, où l'estérification se produit avec l'alcool (2Z)-4-hydroxy-2-buténylique. Ce composé est connu pour sa structure unique, qui comprend à la fois un groupe alcyne et un groupe ester, ce qui en fait un intermédiaire polyvalent en synthèse organique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 2-butynöïque, ester (2Z)-4-hydroxy-2-buténylique implique généralement l'estérification de l'acide 2-butynöïque avec l'alcool (2Z)-4-hydroxy-2-buténylique. Une méthode courante implique l'utilisation d'un catalyseur acide fort, tel que l'acide sulfurique, pour faciliter la réaction d'estérification. La réaction est effectuée sous reflux pour assurer une conversion complète des réactifs en ester souhaité .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des procédés d'estérification similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer l'efficacité et le rendement du produit. De plus, des étapes de purification telles que la distillation ou la cristallisation sont employées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-butynöïque, ester (2Z)-4-hydroxy-2-buténylique subit diverses réactions chimiques, notamment :
Oxydation : Le groupe alcyne peut être oxydé pour former des dicétones ou des acides carboxyliques.
Réduction : Le groupe ester peut être réduit en alcool correspondant à l'aide d'agents réducteurs comme l'hydrure de lithium aluminium.
Substitution : Le groupe ester peut subir des réactions de substitution nucléophile pour former différents dérivés.
Réactifs et conditions courants
Oxydation : Le permanganate de potassium ou l'ozone peuvent être utilisés comme agents oxydants.
Réduction : L'hydrure de lithium aluminium ou le borohydrure de sodium sont des agents réducteurs courants.
Substitution : Des nucléophiles comme les amines ou les alcools peuvent être utilisés en conditions basiques.
Principaux produits formés
Oxydation : Dicétones ou acides carboxyliques.
Réduction : Alcools correspondants.
Substitution : Divers dérivés d'esters en fonction du nucléophile utilisé.
Applications de la recherche scientifique
L'acide 2-butynöïque, ester (2Z)-4-hydroxy-2-buténylique a plusieurs applications dans la recherche scientifique :
Biologie : Le composé peut être utilisé dans l'étude des réactions catalysées par des enzymes impliquant l'hydrolyse des esters.
Médecine : Il sert de précurseur dans la synthèse de composés bioactifs avec des applications thérapeutiques potentielles.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de l'acide 2-butynöïque, ester (2Z)-4-hydroxy-2-buténylique implique son interaction avec diverses cibles moléculaires. Le groupe ester peut subir une hydrolyse pour libérer l'alcool et l'acide correspondants, qui peuvent ensuite participer à d'autres réactions biochimiques. Le groupe alcyne peut également interagir avec les enzymes et autres protéines, inhibant potentiellement leur activité ou modifiant leur fonction.
Applications De Recherche Scientifique
2-Butynoic acid, (2Z)-4-hydroxy-2-butenyl ester has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor in the synthesis of bioactive compounds with potential therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-butynoic acid, (2Z)-4-hydroxy-2-butenyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The alkyne group can also interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide tétrolique (acide 2-butynöïque) : Un acide carboxylique insaturé à chaîne courte avec une réactivité similaire mais sans groupe ester.
Acide but-2-ynöïque, ester butylique : Un autre dérivé ester de l'acide 2-butynöïque, mais avec un composant alcoolique différent.
Unicité
L'acide 2-butynöïque, ester (2Z)-4-hydroxy-2-buténylique est unique en raison de la présence à la fois d'un groupe alcyne et d'un groupe ester, ce qui lui permet de participer à un large éventail de réactions chimiques. Cette double fonctionnalité en fait un intermédiaire précieux en synthèse organique et un composé polyvalent dans diverses applications de recherche scientifique.
Propriétés
Formule moléculaire |
C8H10O3 |
|---|---|
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
[(Z)-4-hydroxybut-2-enyl] but-2-ynoate |
InChI |
InChI=1S/C8H10O3/c1-2-5-8(10)11-7-4-3-6-9/h3-4,9H,6-7H2,1H3/b4-3- |
Clé InChI |
LBSFWUPLFVEXMI-ARJAWSKDSA-N |
SMILES isomérique |
CC#CC(=O)OC/C=C\CO |
SMILES canonique |
CC#CC(=O)OCC=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![prop-2-enyl N-[9-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate](/img/structure/B12286683.png)




![methyl 4-(3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12286716.png)
![Methyl 3-[tert-butyl(dimethyl)silyl]oxy-2-methylpropanoate](/img/structure/B12286717.png)



![8-Aminobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B12286745.png)

